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Compound of Interest

Compound Name: Methotrexate Dimethyl Ester

CAS No.: 34378-65-9

Cat. No.: B018572 Get Quote

This technical guide provides a comprehensive analysis of Methotrexate Dimethyl Ester
using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists,

and professionals in drug development, this document offers not only procedural details but

also the underlying scientific rationale for the experimental choices and interpretation of the

resulting data.

Methotrexate, a cornerstone in the treatment of various cancers and autoimmune diseases,

and its derivatives are of significant interest in pharmaceutical research. Methotrexate
Dimethyl Ester, often identified as "Impurity J" in methotrexate drug products, serves as a

critical case study for the application of modern analytical techniques in the structural

elucidation and quality control of active pharmaceutical ingredients (APIs) and their related

substances.[1][2] A thorough understanding of its spectroscopic properties is paramount for its

unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview
Methotrexate Dimethyl Ester is the diester derivative of methotrexate, where the two

carboxylic acid groups of the glutamate moiety are esterified with methyl groups. This structural

modification significantly alters the molecule's polarity and, consequently, its spectroscopic

characteristics compared to the parent drug.
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This guide will systematically deconstruct the spectroscopic signature of Methotrexate
Dimethyl Ester, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data.
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Caption: Workflow for the spectroscopic analysis of Methotrexate Dimethyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic

molecules in solution. For Methotrexate Dimethyl Ester, both ¹H and ¹³C NMR provide critical

information about the molecular framework.
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Experimental Protocol: NMR
Sample Preparation: A sample of Methotrexate Dimethyl Ester is dissolved in a deuterated

solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration

of approximately 5-10 mg/mL. DMSO-d₆ is often a good choice due to its ability to dissolve a

wide range of organic compounds.[3]

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

to ensure adequate signal dispersion and resolution.

Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} pulse sequences are utilized. For

unambiguous assignment, two-dimensional correlation experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear

Multiple Bond Correlation) are highly recommended.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum of Methotrexate Dimethyl Ester will exhibit a series of signals

corresponding to the different proton environments in the molecule. The expected chemical

shifts are influenced by the electronic environment of each proton.

Key Expected ¹H NMR Signals:
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Proton
Environment

Approximate
Chemical Shift
(δ, ppm)

Multiplicity Integration
Key
Correlations
(from 2D NMR)

Pteridine H-7 8.5 - 8.8 Singlet 1H
HMBC to C-6, C-

8a

Benzoyl H-2', H-

6'
7.6 - 7.8 Doublet 2H

COSY with H-3',

H-5'

Benzoyl H-3', H-

5'
6.7 - 6.9 Doublet 2H

COSY with H-2',

H-6'

Glutamate α-CH 4.3 - 4.5 Multiplet 1H
COSY with β-

CH₂, Amide NH

Methylene bridge

(-CH₂-)
4.7 - 4.9 Singlet 2H

HMBC to C-6, C-

1'

N-CH₃ 3.2 - 3.4 Singlet 3H
HMBC to C-9, C-

1'

Ester O-CH₃ (α

and γ)
3.6 - 3.7 Singlets 6H (2 x 3H)

HMBC to α-C=O

and γ-C=O

Glutamate β-CH₂ 1.9 - 2.2 Multiplet 2H
COSY with α-

CH, γ-CH₂

Glutamate γ-CH₂ 2.2 - 2.4 Multiplet 2H
COSY with β-

CH₂

Amine NH₂ 6.5 - 7.5 Broad Singlets 4H (2 x 2H) -

Amide NH 8.0 - 8.3 Doublet 1H COSY with α-CH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The presence of two distinct singlets around 3.6-3.7 ppm, each integrating to 3H, is a key

indicator of the two methyl ester groups, distinguishing the molecule from methotrexate and its

monoesters.
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¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

esterification of the carboxylic acids to methyl esters will cause a downfield shift of the carbonyl

carbons and the appearance of signals for the new methoxy carbons.

Key Expected ¹³C NMR Signals:

Carbon Environment Approximate Chemical Shift (δ, ppm)

Carbonyls (Ester, Amide) 165 - 175

Pteridine Carbons 145 - 165

Aromatic Carbons (Benzoyl) 110 - 150

Glutamate α-CH 50 - 55

Methylene bridge (-CH₂-) 45 - 50

N-CH₃ 30 - 35

Ester O-CH₃ (α and γ) 51 - 53

Glutamate β-CH₂ 25 - 30

Glutamate γ-CH₂ 30 - 35

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The signals corresponding to the two methoxy carbons of the ester groups are expected to

appear in the 51-53 ppm region.

Structural Elucidation through NMR
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Primary Fragments

[M+H]⁺
m/z 483.2104

[M+H - CH₃OH]⁺
Loss of Methanol
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Loss of Water Cleavage at Amide Bond Pteridine Ring Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b018572?utm_src=pdf-body-img
https://www.benchchem.com/product/b018572?utm_src=pdf-custom-synthesis
https://sincerechemical.com/methotrexate.html
https://www.pharmaffiliates.com/en/parentapi/methotrexate-impurities
https://www.researchgate.net/figure/H-13-C-HSQC-NMR-spectrum-of-Methotrexate-in-DMSO-solution_fig3_45150672
https://www.benchchem.com/product/b018572#spectroscopic-analysis-nmr-ir-ms-of-methotrexate-dimethyl-ester
https://www.benchchem.com/product/b018572#spectroscopic-analysis-nmr-ir-ms-of-methotrexate-dimethyl-ester
https://www.benchchem.com/product/b018572#spectroscopic-analysis-nmr-ir-ms-of-methotrexate-dimethyl-ester
https://www.benchchem.com/product/b018572#spectroscopic-analysis-nmr-ir-ms-of-methotrexate-dimethyl-ester
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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